molecular formula C10H25Cl2N3 B1389615 Diethyl-(2-piperazin-1-yl-ethyl)-amine dihydrochloride CAS No. 1185301-21-6

Diethyl-(2-piperazin-1-yl-ethyl)-amine dihydrochloride

Cat. No. B1389615
CAS RN: 1185301-21-6
M. Wt: 258.23 g/mol
InChI Key: KKHCPKCGJNUJEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl-(2-piperazin-1-yl-ethyl)-amine dihydrochloride (DEDH) is an organic compound with a wide range of laboratory applications. DEDH is a white crystalline solid with a molecular weight of 285.8 g/mol. It is an amine derivative of piperazine, and is widely used in the synthesis of other compounds and as a reagent in various reactions. It is also used in the synthesis of drugs, as well as in the synthesis of agrochemicals, dyes, and fragrances.

Mechanism of Action

Diethyl-(2-piperazin-1-yl-ethyl)-amine dihydrochloride is an amine derivative of piperazine, which is known to interact with enzymes in a variety of ways. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, and to act as an agonist of other enzymes, such as muscarinic receptors. Additionally, this compound has been shown to modulate the activity of certain ion channels, such as voltage-gated potassium channels.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, and to act as an agonist of other enzymes, such as muscarinic receptors. Additionally, this compound has been shown to modulate the activity of certain ion channels, such as voltage-gated potassium channels. It has also been shown to affect the permeability of cell membranes, as well as to interact with certain hormones and neurotransmitters.

Advantages and Limitations for Lab Experiments

The main advantage of using Diethyl-(2-piperazin-1-yl-ethyl)-amine dihydrochloride in laboratory experiments is its low cost and availability. Additionally, its relatively low toxicity makes it a safe and effective reagent for a variety of reactions. However, its relatively low solubility in water can make it difficult to use in some experiments. Additionally, its low reactivity can make it difficult to use in certain reactions.

Future Directions

The future directions for research on Diethyl-(2-piperazin-1-yl-ethyl)-amine dihydrochloride are numerous. One potential area of research is the development of new synthesis methods for this compound and its derivatives. Additionally, research could be conducted on the mechanisms of action of this compound and its derivatives, as well as their biochemical and physiological effects. Furthermore, research could be conducted on the potential applications of this compound and its derivatives in the synthesis of drugs, agrochemicals, dyes, and fragrances. Finally, research could be conducted on the potential uses of this compound and its derivatives in the study of enzyme inhibitors, enzyme kinetics, and drug metabolism.

Synthesis Methods

Diethyl-(2-piperazin-1-yl-ethyl)-amine dihydrochloride can be synthesized via a two-step process. The first step involves the reaction of ethylenediamine with ethyl bromide, which produces diethyl-(2-piperazin-1-yl-ethyl)-amine (DEEA). This reaction is typically done in an aqueous solution with a base such as sodium hydroxide. The second step involves the reaction of DEEA with hydrochloric acid, which produces this compound.

Scientific Research Applications

Diethyl-(2-piperazin-1-yl-ethyl)-amine dihydrochloride is widely used in scientific research. It is used as a reagent in a variety of reactions, such as the synthesis of drugs, agrochemicals, dyes, and fragrances. It is also used in the synthesis of other compounds, such as piperazine derivatives. Additionally, this compound has been used in the study of enzyme inhibitors, enzyme kinetics, and drug metabolism.

properties

IUPAC Name

N,N-diethyl-2-piperazin-1-ylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N3.2ClH/c1-3-12(4-2)9-10-13-7-5-11-6-8-13;;/h11H,3-10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHCPKCGJNUJEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1CCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H25Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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